molecular formula C9H9ClF2 B1390627 1-Chloro-3-(1,1-difluoropropyl)benzene CAS No. 1204295-82-8

1-Chloro-3-(1,1-difluoropropyl)benzene

Cat. No. B1390627
M. Wt: 190.62 g/mol
InChI Key: YRLHCMMLGDPHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(1,1-difluoropropyl)benzene is a chemical compound with the molecular formula C9H9ClF2 . It has a molecular weight of 190.618 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(1,1-difluoropropyl)benzene consists of a benzene ring with a chlorine atom and a 1,1-difluoropropyl group attached .


Physical And Chemical Properties Analysis

1-Chloro-3-(1,1-difluoropropyl)benzene has a density of 1.2±0.1 g/cm3 and a boiling point of 197.1±30.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

  • Alkylation Reactions in Organic Synthesis : Alkylation of benzene with related chloropropanes, similar to 1-Chloro-3-(1,1-difluoropropyl)benzene, indicates potential uses in synthesis. For instance, reactions with 1-X-2-chloropropanes (X=CH3O–, HO–, CH3OCO–) with benzene catalyzed by AlCl3 have been studied, revealing products like n-propylbenzene and 1,1-diphenyl-1-propene, highlighting the molecule's potential in creating complex organic compounds (Matsuda & Shinohara, 1978).

  • Catalysis and Reaction Mechanisms : Studies on trifluoromethylation of aromatic compounds using hypervalent iodine reagents provide insights into potential catalytic applications of fluorinated benzene derivatives. Such research could inform the use of 1-Chloro-3-(1,1-difluoropropyl)benzene in similar catalytic processes (Mejía & Togni, 2012).

  • Material Synthesis and Structural Analysis : The synthesis of phthalocyanines from bulky substituted phthalonitriles, using similar chlorobenzene derivatives, points to potential applications in material science, especially in the production of dyes and pigments (Bayar, Dinçer, & Gonca, 2009).

  • Chemical Structure and Reactivity Studies : Research on the structure and reactivity of various chlorobenzene compounds, including those with trifluoromethyl groups, can provide valuable insights into the physical and chemical properties of 1-Chloro-3-(1,1-difluoropropyl)benzene. Such studies are fundamental in understanding the molecule's behavior in different chemical environments (Krüger et al., 2015).

  • Advanced Organic Reactions and Synthesis : The molecule’s structural similarity to other chlorobenzene derivatives that undergo advanced organic reactions, such as Friedel-Crafts reactions, hints at its potential use in synthesizing complex organic molecules (Dolbier et al., 2011).

properties

IUPAC Name

1-chloro-3-(1,1-difluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLHCMMLGDPHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(1,1-difluoropropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-(1,1-difluoropropyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-(1,1-difluoropropyl)benzene
Reactant of Route 3
1-Chloro-3-(1,1-difluoropropyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-(1,1-difluoropropyl)benzene
Reactant of Route 5
1-Chloro-3-(1,1-difluoropropyl)benzene
Reactant of Route 6
1-Chloro-3-(1,1-difluoropropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.